molecular formula C20H23ClN2O3S2 B2570142 4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1797738-38-5

4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2570142
CAS No.: 1797738-38-5
M. Wt: 438.99
InChI Key: WJZKPGQLRWOWDV-UHFFFAOYSA-N
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Description

4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. It features a 1,4-thiazepane heterocyclic core, a seven-membered ring containing nitrogen and sulfur atoms . This structure is a key scaffold in the development of biologically active molecules. The compound is further functionalized with a 2-chlorophenyl group and a N,N-dimethylbenzenesulfonamide moiety. Sulfonamide groups are well-known in medicinal chemistry for their ability to act as potent zinc-binding groups (ZBGs) and inhibit enzymes like carbonic anhydrases . Carbonic anhydrase isoforms, such as the tumor-associated hCA IX and XII, are actively investigated as targets for anticancer agents . The presence of both the 1,4-thiazepane scaffold and the sulfonamide group suggests this compound has significant potential for use in enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a lead compound in the development of novel therapeutic agents. Researchers can utilize it to explore selective interactions with various enzyme active sites. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S2/c1-22(2)28(25,26)16-9-7-15(8-10-16)20(24)23-12-11-19(27-14-13-23)17-5-3-4-6-18(17)21/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZKPGQLRWOWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key features with sulfonamide derivatives and heterocyclic systems described in the evidence. Below is a comparative analysis:

Feature Target Compound Analogues from Evidence Key Differences
Core Structure 1,4-Thiazepane ring with 2-chlorophenyl substituent 1,2,4-Triazole or quinolone cores (e.g., compounds [7–9], 7f) Thiazepane’s 7-membered ring vs. triazole’s 5-membered or quinolone’s bicyclic system.
Sulfonamide Group N,N-dimethylbenzenesulfonamide 4-(4-X-phenylsulfonyl)benzoic acid derivatives (X = H, Cl, Br) N,N-dimethyl substitution vs. halogenated aryl groups; alters electronic properties.
Synthesis Strategy Likely involves Friedel-Crafts acylation and nucleophilic substitution (inferred) Hydrazide-isothiocyanate coupling, cyclization to triazoles, and S-alkylation Thiazepane synthesis may require distinct ring-closure steps (e.g., thioether formation).
Spectroscopic Data Not explicitly reported in evidence IR: C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹); NMR confirms tautomerism in triazoles Thiazepane’s NH and carbonyl vibrations would differ due to ring strain and substituents.

Key Findings from Analogues

Tautomerism and Stability : Triazole-thione tautomerism in compounds [7–9] stabilizes the thione form via intramolecular hydrogen bonding, a feature absent in the rigid thiazepane system .

Bioactivity Trends: Quinolone-sulfonamide hybrids (e.g., 7f) demonstrate antibacterial activity via dual targeting (DNA gyrase and sulfonamide pathways), suggesting the target compound could exploit similar mechanisms .

Research Implications and Limitations

  • Thiazepane vs. However, synthetic challenges (e.g., ring closure efficiency) could limit yields .
  • Substituent Effects : The 2-chlorophenyl group may confer metabolic resistance compared to fluorine-substituted analogs (e.g., 2,4-difluorophenyl in [7–9]), but this requires experimental validation .
  • Data Gaps : Direct pharmacological or physicochemical data (e.g., IC₅₀, logP) for the target compound are unavailable in the provided evidence, necessitating further experimental studies.

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